molecular formula C25H26N2O5 B11009278 7,8-dimethoxy-3-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one

7,8-dimethoxy-3-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B11009278
M. Wt: 434.5 g/mol
InChI Key: OEWDEKMRRRTKRG-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-3-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound that features a benzazepine core structure with multiple methoxy groups and an indole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-3-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the benzazepine core. Key steps include:

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-3-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

7,8-Dimethoxy-3-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-3-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors, influencing cellular signaling pathways. The compound may also inhibit certain enzymes, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dimethoxy-3-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one is unique due to its combination of a benzazepine core and an indole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H26N2O5

Molecular Weight

434.5 g/mol

IUPAC Name

7,8-dimethoxy-3-[2-(5-methoxy-1,2-dimethylindol-3-yl)-2-oxoethyl]-1H-3-benzazepin-2-one

InChI

InChI=1S/C25H26N2O5/c1-15-25(19-13-18(30-3)6-7-20(19)26(15)2)21(28)14-27-9-8-16-10-22(31-4)23(32-5)11-17(16)12-24(27)29/h6-11,13H,12,14H2,1-5H3

InChI Key

OEWDEKMRRRTKRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)CN3C=CC4=CC(=C(C=C4CC3=O)OC)OC

Origin of Product

United States

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